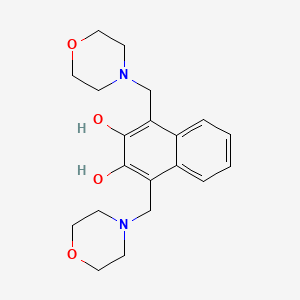

1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol is a complex organic compound characterized by the presence of two morpholinylmethyl groups attached to a naphthalene core with two hydroxyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol typically involves the Mannich reaction, where 2,3-dihydroxynaphthalene is reacted with formaldehyde and morpholine. The reaction is usually carried out in ethanol or methanol as solvents at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The morpholinylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of naphthoquinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol as an anticancer agent. Its mechanism of action appears to involve the inhibition of key cellular pathways associated with cancer proliferation. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including leukemia and melanoma. In vitro assays have indicated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A notable study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 1 to 10 µM. The compound's effectiveness was compared to standard chemotherapeutic agents, showing comparable or superior activity against certain cancer types.

| Cell Line | IC50 (µM) | Comparison with Standard |

|---|---|---|

| CCRF-CEM (Leukemia) | 2.5 | Comparable to Doxorubicin |

| MDA-MB-435 (Melanoma) | 3.0 | Superior to Chlorambucil |

This table illustrates the compound's promising anticancer properties and suggests further exploration into its mechanisms and applications.

Mechanistic Studies

Understanding the mechanism by which this compound exerts its effects is crucial for optimizing its use in therapeutic applications. Research indicates that it may act as a telomerase inhibitor, which is significant since telomerase plays a critical role in the immortality of cancer cells. By inhibiting telomerase activity, this compound could potentially limit the proliferation of cancer cells.

Potential Applications in Materials Science

Beyond medicinal chemistry, this compound shows promise in materials science. Its unique chemical structure allows for potential applications in the development of advanced materials with specific properties such as enhanced thermal stability and mechanical strength.

Example: Polymer Composites

Research is underway to incorporate this compound into polymer matrices to improve their mechanical properties and thermal resistance. Preliminary findings suggest that composites containing this compound exhibit improved performance metrics compared to traditional polymers.

Mechanism of Action

The mechanism by which 1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol exerts its effects is primarily through its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, while the morpholinylmethyl groups can enhance solubility and facilitate cellular uptake. The compound may also interact with specific enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2,6-Dihydroxynaphthalene: Similar structure but lacks the morpholinylmethyl groups.

1,4-Bis(Naphthalen-1-ylmethyl)-2,3-diol: Similar core structure but different substituents.

Naphthalene derivatives with cyclic amine residues: Share the naphthalene core and cyclic amine groups but differ in specific functional groups.

Uniqueness

1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol is unique due to the presence of both morpholinylmethyl groups and hydroxyl groups on the naphthalene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol is a synthetic compound that has garnered attention for its potential biological activities. This compound features a naphthalene core substituted with morpholine groups and hydroxyl functionalities, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C_{16}H_{20}N_{2}O_{2} |

| Molecular Weight | 288.35 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=C2)O)C(CN1CCOCC1)N1CCOCC1 |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways crucial for bacterial survival.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound appears to inhibit cell cycle progression in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, leading to oxidative stress and subsequent cell death.

- Inhibition of Anti-apoptotic Proteins : The downregulation of proteins such as Bcl-2 has been noted, promoting apoptosis.

The proposed mechanisms by which this compound exerts its biological effects include:

- Interaction with Enzymes : The morpholine groups may facilitate binding to specific enzymes involved in metabolic processes.

- Formation of Hydrogen Bonds : The hydroxyl groups can form hydrogen bonds with target biomolecules, enhancing the compound's efficacy.

Case Studies

A recent study focused on the synthesis and characterization of related compounds showed promising results in terms of biological activity. The study utilized molecular docking techniques to predict interactions between the compound and various biological targets, providing insights into its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol, and how do reaction conditions affect intermediate stability?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using naphthalene diol derivatives and morpholine-containing alkylating agents. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), base selection (e.g., K₂CO₃ to generate oxyanions), and temperature control to prevent side reactions. For example, analogous procedures for naphthol derivatives involve stirring at room temperature for 30 minutes to form oxyanions, followed by alkylation with propargyl bromide over 2 hours . Purity is monitored via TLC (n-hexane:ethyl acetate, 9:1), and intermediates are stabilized by avoiding prolonged exposure to moisture.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substitution patterns and morpholine integration. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation, as seen in similar naphthalene-dione derivatives where [M+H]⁺ peaks align with theoretical values . X-ray crystallography resolves stereochemical ambiguities, particularly for hydrogen-bonded networks in the solid state. For example, di-tert-butyl bi-naphthol derivatives are structurally validated using crystallographic data .

Q. What theoretical frameworks guide the study of this compound’s reactivity and molecular interactions?

- Methodological Answer : Research should align with conceptual frameworks like supramolecular chemistry (e.g., hydrogen bonding, π-π stacking) or density functional theory (DFT) to predict electron distribution. These frameworks inform experimental design, such as solvent polarity selection for solubility studies or computational modeling of charge-transfer interactions. Theoretical grounding ensures methodological coherence, as emphasized in evidence-based inquiry principles .

Q. How is the compound’s purity assessed, and what analytical thresholds are considered acceptable in peer-reviewed studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying purity (>95% for publication). Melting point consistency (±2°C of literature values) and spectral congruence (e.g., NMR peak integration errors <5%) are critical thresholds. For example, tert-butyl naphthol derivatives are validated via sharp melting points (103–105°C) and MS spectral matches .

Q. What safety and handling protocols are recommended for this compound in laboratory settings?

- Methodological Answer : Use glove boxes or fume hoods to mitigate exposure risks, as morpholine derivatives may irritate mucous membranes. Storage under inert gas (N₂/Ar) prevents oxidation, and waste disposal follows EPA guidelines for amine-containing organics. Refer to CAS 6616-56-4 safety data for specific handling protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

- Methodological Answer : Employ factorial design (e.g., 2³ factorial experiments) to test variables like temperature (25–60°C), stoichiometry (1:1 to 1:2.5 molar ratios), and solvent polarity (DMF vs. acetonitrile). Response surface methodology (RSM) identifies optimal conditions, as demonstrated in propargyl bromide alkylation studies .

Q. What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?

- Methodological Answer : Conduct kinetic studies using pH-varied buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy. Compare half-life (t₁/₂) data to propose degradation pathways (e.g., morpholine ring hydrolysis under acidic conditions). Stability studies on analogous naphthalene-diols show pH-dependent tautomerism, influencing reactivity .

Q. How can computational modeling predict the compound’s supramolecular assembly in crystal lattices?

- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate intermolecular interaction energies (e.g., hydrogen bond strengths) and compare with X-ray diffraction data. Software like Mercury (CCDC) visualizes packing motifs, as applied to dinaphtho-dioxaphosphepin derivatives .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Perform meta-analysis using standardized assays (e.g., MTT for antiproliferative activity) and control variables like cell line specificity (e.g., HeLa vs. MCF-7). Replicate studies under identical conditions to isolate methodological discrepancies, as emphasized in evaluative research frameworks .

Q. How does the compound’s electronic structure influence its fluorescence properties?

- Methodological Answer : Measure excitation/emission spectra (λ_ex = 300–400 nm) in solvents of varying polarity (e.g., cyclohexane to DMSO). Correlate Stokes shifts with computed HOMO-LUMO gaps (TD-DFT) to identify charge-transfer transitions. Similar approaches validate fluorescence in bis-methoxyphenyl naphthalenes .

Properties

CAS No. |

60672-15-3 |

|---|---|

Molecular Formula |

C20H26N2O4 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

1,4-bis(morpholin-4-ylmethyl)naphthalene-2,3-diol |

InChI |

InChI=1S/C20H26N2O4/c23-19-17(13-21-5-9-25-10-6-21)15-3-1-2-4-16(15)18(20(19)24)14-22-7-11-26-12-8-22/h1-4,23-24H,5-14H2 |

InChI Key |

ATRVAVIQJJOZMW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=C(C(=C(C3=CC=CC=C32)CN4CCOCC4)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.